6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

Interleukin-2-inducible T-cell kinase (ITK) Inhibitor Structure-Activity Relationship (SAR)

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4) is a heterocyclic building block belonging to the tetrahydroindazole class, with a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol. This compound serves as a critical synthetic intermediate, with its ethyl ester group allowing for straightforward hydrolysis to the corresponding carboxylic acid, which is subsequently elaborated into potent, selective inhibitors of interleukin-2-inducible T-cell kinase (ITK).

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 1423716-54-4
Cat. No. B1442426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
CAS1423716-54-4
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1CCC(C2)(C)C
InChIInChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14)
InChIKeyJTFYBRYMPBDWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4): Procurement Guide for a Key ITK Inhibitor Scaffold Intermediate


6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4) is a heterocyclic building block belonging to the tetrahydroindazole class, with a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound serves as a critical synthetic intermediate, with its ethyl ester group allowing for straightforward hydrolysis to the corresponding carboxylic acid, which is subsequently elaborated into potent, selective inhibitors of interleukin-2-inducible T-cell kinase (ITK) . The 6,6-dimethyl substitution on the saturated ring is a defining structural feature of this scaffold, differentiating it from unsubstituted or regioisomeric analogs used in kinase inhibitor programs .

Why 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester Cannot Be Replaced by Generic Tetrahydroindazole Analogs


Generic substitution of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4) with closely related analogs such as the unsubstituted ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 4492-02-8) or the 5,5-dimethyl regioisomer (CAS 1423716-55-5) is not scientifically valid due to the profound impact of the 6,6-dimethyl substitution on downstream biological activity. The 6,6-dimethyl group is a critical pharmacophoric element that occupies a lipophilic selectivity pocket above the ligand plane in the ITK kinase domain, a feature absent in the unsubstituted scaffold . This substitution pattern is directly responsible for the dramatic improvement in potency and selectivity observed in advanced leads like GNE-9822, where the 6,6-dimethyltetrahydroindazole core confers a Ki of 0.7 nM against ITK, representing a >10,000-fold improvement over early unsubstituted or minimally substituted tetrahydroindazole hits . The ethyl ester precursor is therefore the mandatory entry point to this proprietary and highly optimized chemical space.

Quantitative Differentiation Evidence for 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4)


ITK Inhibitory Potency: 6,6-Dimethyl Core Confers Sub-Nanomolar Affinity Unattainable by Unsubstituted Analogs

The 6,6-dimethyltetrahydroindazole scaffold, when elaborated into a carboxamide such as GNE-9822, achieves an ITK Ki of 0.7 nM . In contrast, the unsubstituted tetrahydroindazole core yields inhibitors with micromolar affinity, with one representative early hit showing an IC50 of 5,200 nM . This represents a potency gain of more than 7,400-fold that is directly attributable to the presence and correct positioning of the 6,6-dimethyl group, which is pre-installed in the ethyl ester building block (CAS 1423716-54-4). The 5,5-dimethyl regioisomer (CAS 1423716-55-5) is not described in the SAR leading to GNE-9822, suggesting it fails to productively occupy the lipophilic selectivity pocket exploited by the 6,6-substitution .

Interleukin-2-inducible T-cell kinase (ITK) Inhibitor Structure-Activity Relationship (SAR)

Regiochemical Specificity: 6,6-Dimethyl Substitution is Essential for Ketohexokinase (KHK) Inhibitor Potency

The patent literature for ketohexokinase (KHK) inhibitors reveals a strong preference for the 6,6-dimethyl substitution pattern on the tetrahydroindazole core. Patent US-8822447-B2 discloses that the 6,6-dimethylindazole regioisomer (as its carboxylic acid derivative) is specifically claimed as a key intermediate for potent KHK inhibitors, while the 5,5-dimethyl analog is notably absent from the described active leads . This patent demonstrates that the 6,6-dimethyl arrangement creates a unique spatial orientation that optimally orients the scaffold for target engagement, a property not shared by the regioisomeric 5,5-dimethyl building block (CAS 1423716-55-5). The ethyl ester (CAS 1423716-54-4) is the direct precursor to the claimed carboxylic acid intermediates.

Ketohexokinase (KHK) Inhibitor Regiochemistry

Core Fragment Contribution to Irreversible Covalent ITK Inhibition by Next-Generation Warheads

The 6,6-dimethyltetrahydroindazole scaffold also features in irreversible covalent ITK inhibitors that target Cysteine 442 in the ATP pocket . The dimethyl substitution is critical for achieving the precise binding orientation required for covalent bond formation with the target cysteine residue. The ethyl ester building block (CAS 1423716-54-4) is the starting material for synthesizing the carboxylic acid intermediate used to create these covalent warhead-linked analogs. The inhibitor derived from this scaffold demonstrates prolonged duration of ITK inhibition in cellular assays compared to reversible analogs derived from other tetrahydroindazole precursors, a functional advantage directly linked to the core's engineered binding mode .

Covalent Inhibitor Irreversible ITK Inhibition Cysteine Targeting

Synthetic Accessibility and Purity Profile as a Procurement Criterion

The target compound 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4) is commercially available at a purity of 97% from multiple reputable vendors such as Combi-Blocks (Catalog QE-0649) and Bide Pharmatech, making it a readily accessible starting material for medicinal chemistry campaigns . In contrast, the regioisomeric 5,5-dimethyl analog (CAS 1423716-55-5) is offered by fewer suppliers and often at lower or unspecified purity, introducing synthetic risk when scaling up a program. The well-established availability of the 6,6-compound at consistent high purity reduces downstream variability in amide coupling reactions critical for generating the final ITK/KHK inhibitors.

Synthetic Intermediate Purity Procurement

Validated Application Scenarios for 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS 1423716-54-4)


Synthesis of Sub-Nanomolar ITK Inhibitors (e.g., GNE-9822 Class)

The compound is the mandatory synthetic precursor for the 6,6-dimethyltetrahydroindazole-3-carboxylic acid, which is coupled with N-[1-[(1S)-3-(dimethylamino)-1-phenylpropyl]pyrazol-4-yl]amine to yield GNE-9822 (ITK Ki = 0.7 nM) . This application leverages the unparalleled potency gain conferred by the 6,6-dimethyl group, as demonstrated by the >7,400-fold improvement over unsubstituted tetrahydroindazole leads .

Preparation of Patent-Protected KHK Inhibitor Intermediates

Hydrolysis of the ethyl ester (CAS 1423716-54-4) provides the carboxylic acid intermediate specifically claimed in US Patent US-8822447-B2 for the development of ketohexokinase inhibitors . This scenario is directly supported by the patent's explicit inclusion of the 6,6-dimethyl regioisomer in active compound structures, and the absence of the 5,5-dimethyl alternative.

Development of Irreversible Covalent Kinase Probes

The building block is used to synthesize covalent ITK inhibitors targeting Cysteine 442. The 6,6-dimethyl core ensures the correct three-dimensional orientation for covalent bond formation, enabling prolonged target engagement that is not achievable with unsubstituted tetrahydroindazole scaffolds .

Structure-Activity Relationship (SAR) Exploration of the Lipophilic Selectivity Pocket

Medicinal chemistry groups can use this specific building block to systematically explore the ITK selectivity pocket. Because the 6,6-dimethyl group is already installed, libraries of amide derivatives can be rapidly generated from the shared carboxylic acid intermediate, confident that the pharmacophoric core is fixed at the optimal substitution pattern .

Quote Request

Request a Quote for 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.